2-Ethyl-1H-benzo[d]imidazol-5-ol
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Overview
Description
2-Ethyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The structure of this compound consists of a benzimidazole core with an ethyl group at the 2-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-benzo[d]imidazol-5-ol can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. For instance, the reaction of o-phenylenediamine with ethyl glyoxalate in the presence of a strong acid like hydrochloric acid can yield this compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale cyclization reactions using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone-like structure.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Quinone-like derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
2-Ethyl-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxyl group at the 5-position can also participate in hydrogen bonding, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound without the ethyl and hydroxyl substituents.
2-Methyl-1H-benzo[d]imidazol-5-ol: Similar structure with a methyl group instead of an ethyl group.
2-Propyl-1H-benzo[d]imidazol-5-ol: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
2-Ethyl-1H-benzo[d]imidazol-5-ol is unique due to the presence of both an ethyl group and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its overall pharmacological profile .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-ethyl-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-2-9-10-7-4-3-6(12)5-8(7)11-9/h3-5,12H,2H2,1H3,(H,10,11) |
InChI Key |
GKLHZAQLXOPKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)O |
Origin of Product |
United States |
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